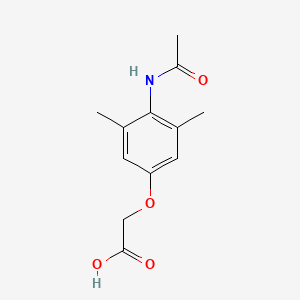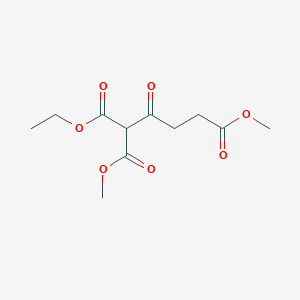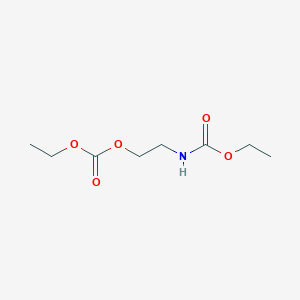
2-(Ethoxycarbonylamino)ethyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxycarbonylamino)ethyl ethyl carbonate is a chemical compound with the molecular formula C8H15NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both ethoxycarbonyl and ethyl carbonate functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxycarbonylamino)ethyl ethyl carbonate typically involves the reaction of ethyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with ethyl chloroformate to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Ethoxycarbonylamino)ethyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and carbamates.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Carbonates and carbamates.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and carbonates.
Aplicaciones Científicas De Investigación
2-(Ethoxycarbonylamino)ethyl ethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxycarbonylamino)ethyl ethyl carbonate involves its interaction with nucleophiles and electrophiles. The ethoxycarbonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates, which then undergo further reactions to yield the final products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Ethyl methyl carbonate: Similar in structure but lacks the ethoxycarbonyl group.
2-(Ethoxycarbonylamino)-2-phenylethyl ethyl carbonate: Contains a phenyl group, making it more hydrophobic.
Ethyl phenyl carbonate: Similar in structure but contains a phenyl group instead of an ethyl group.
Uniqueness: 2-(Ethoxycarbonylamino)ethyl ethyl carbonate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various types of reactions makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
6948-29-4 |
|---|---|
Fórmula molecular |
C8H15NO5 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-(ethoxycarbonylamino)ethyl ethyl carbonate |
InChI |
InChI=1S/C8H15NO5/c1-3-12-7(10)9-5-6-14-8(11)13-4-2/h3-6H2,1-2H3,(H,9,10) |
Clave InChI |
RNKONMRLELFAOU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCOC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)

![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)

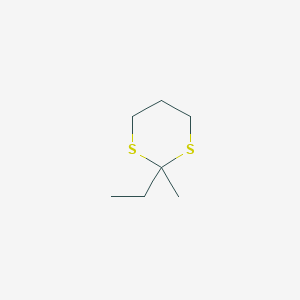
![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)

![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
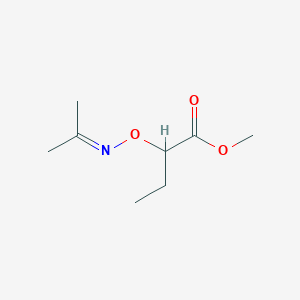
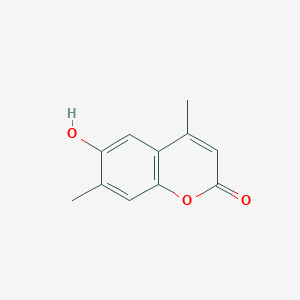
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)

